

In-Depth Technical Guide: 2-((tert-Butyldiphenylsilyl)oxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((tert-
Butyldiphenylsilyl)oxy)acetic acid

Cat. No.: B1313688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-((tert-Butyldiphenylsilyl)oxy)acetic acid**. This compound is a valuable intermediate in organic synthesis and has gained significant attention as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

2-((tert-Butyldiphenylsilyl)oxy)acetic acid, with the CAS number 76271-74-4, is a silyl ether derivative of glycolic acid. The incorporation of the tert-butyldiphenylsilyl (TBDPS) group imparts significant steric bulk and stability, making it a versatile building block in complex molecular architectures.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₂ O ₃ Si	[1] [2]
Molecular Weight	314.45 g/mol	[1]
IUPAC Name	2-[tert- butyl(diphenylsilyl)oxy]acetic acid	[2]
Canonical SMILES	CC(C)(C)--INVALID-LINK--O) (C1=CC=CC=C1)C1=CC=CC= C1	[2]
Purity	Commercially available in ≥95% and ≥97% purity	[1] [2]
Physical Form	Solid or liquid	[3]
Storage Temperature	2-8°C, sealed in a dry environment	[3] [4]

Spectroscopic Data

Detailed experimental spectroscopic data for **2-((tert-Butyldiphenylsilyl)oxy)acetic acid** is not readily available in public databases. However, based on the structure and known chemical shifts of related compounds, the following are expected proton and carbon NMR chemical shifts.

Expected ¹H NMR Chemical Shifts:

- -CH₂-O-Si: The methylene protons adjacent to the silyloxy group are expected to appear in the range of 3.5-4.5 ppm.
- -C(CH₃)₃: The nine equivalent protons of the tert-butyl group will produce a sharp singlet around 1.0-1.3 ppm.
- -C₆H₅: The ten protons of the two phenyl groups will appear as multiplets in the aromatic region, typically between 7.2 and 7.8 ppm.

- -COOH: The acidic proton of the carboxylic acid group will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration, typically appearing above 10 ppm.

Expected ^{13}C NMR Chemical Shifts:

- -COOH: The carbonyl carbon of the carboxylic acid is expected in the range of 170-180 ppm.
- -CH₂-O-Si: The methylene carbon is expected around 60-70 ppm.
- -C(CH₃)₃ & -C(CH₃)₃: The quaternary carbon and the methyl carbons of the tert-butyl group are expected around 19-20 ppm and 26-27 ppm, respectively.
- -C₆H₅: The aromatic carbons will show multiple signals between 127 and 136 ppm.

Mass Spectrometry: The fragmentation pattern in mass spectrometry would likely involve the loss of the tert-butyl group (M-57), followed by further fragmentation of the silyl ether and phenyl groups.

Experimental Protocols

Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid

A plausible synthetic route to 2-((tert-Butyldiphenylsilyl)oxy)acetic acid involves the protection of a glycolic acid ester, followed by hydrolysis of the ester.

Step 1: Protection of Ethyl Glycolate

This procedure is adapted from the general method for the protection of primary alcohols using tert-butyldiphenylsilyl chloride (TBDPS-Cl).^[5]

Materials:

- Ethyl glycolate (1.0 equivalent)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.1 equivalents)
- Imidazole (2.2 equivalents)

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3)
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Dissolve ethyl glycolate in anhydrous DMF under an inert atmosphere (e.g., argon).
- Add imidazole to the solution, followed by the dropwise addition of TBDPS-Cl at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench by adding methanol.
- Remove the DMF by co-evaporation with toluene under reduced pressure.
- Dissolve the residue in ethyl acetate and wash successively with 1 M aq. HCl, water, saturated aq. NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product, ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate, by silica gel column chromatography.

Step 2: Hydrolysis of the Ester**Materials:**

- Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate
- Lithium hydroxide (or Sodium hydroxide)
- Tetrahydrofuran (THF)
- Water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate

Procedure:

- Dissolve the purified ester in a mixture of THF and water.
- Add lithium hydroxide and stir the mixture at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Acidify the reaction mixture to pH ~3 with 1 M HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield **2-((tert-Butyldiphenylsilyl)oxy)acetic acid**.

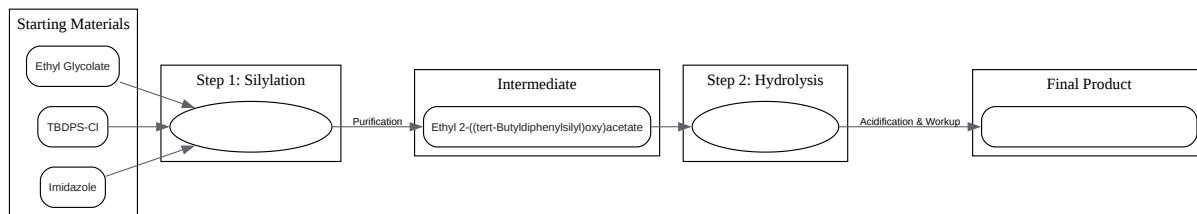
Applications in Drug Development

The primary application of **2-((tert-Butyldiphenylsilyl)oxy)acetic acid** in drug development is as a linker component in the synthesis of PROTACs.^[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.

The TBDPS group in this linker provides steric bulk and stability, which can influence the conformation and physicochemical properties of the resulting PROTAC molecule.

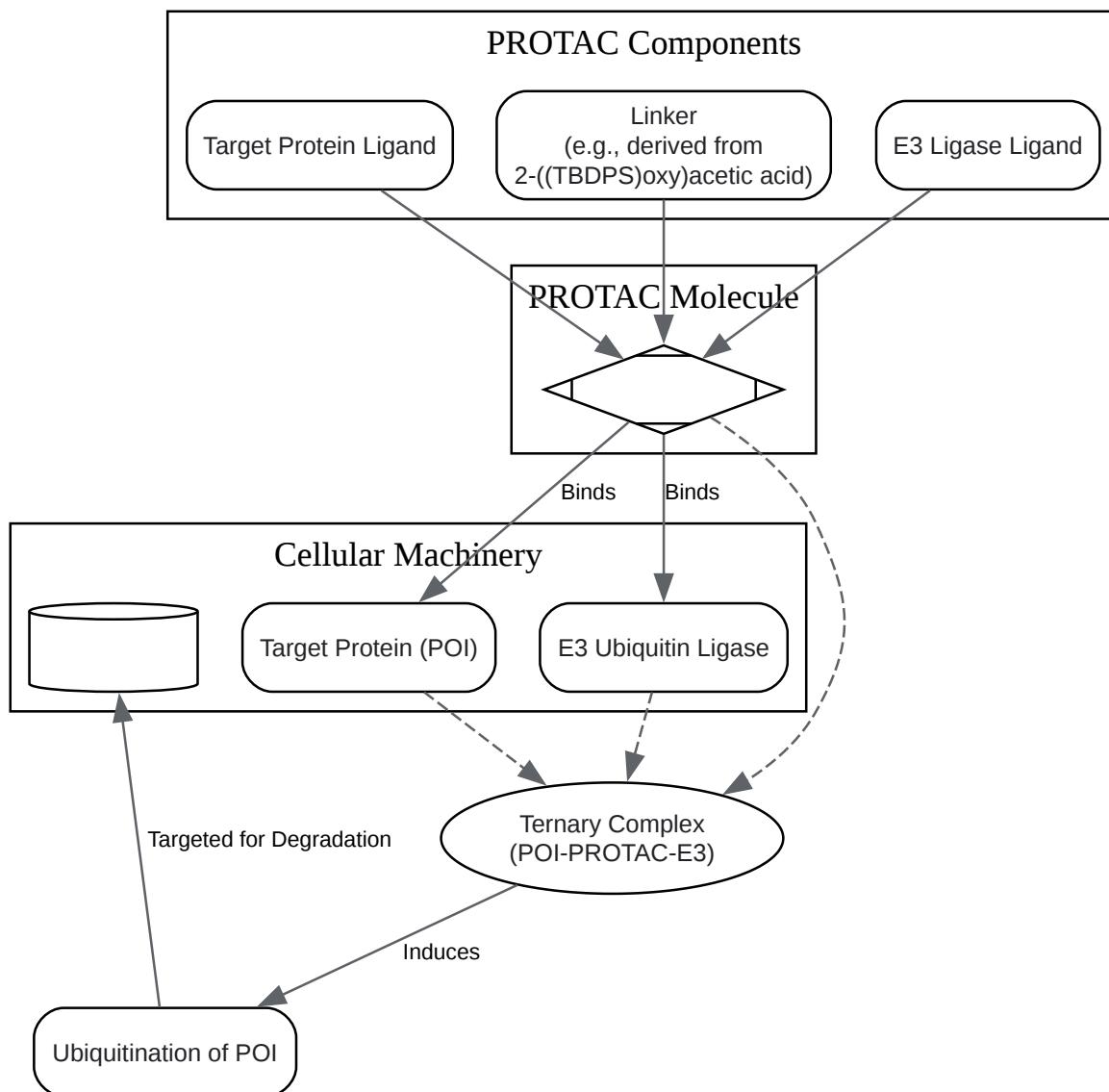
Mandatory Visualizations

Below are diagrams illustrating key concepts and workflows related to **2-((tert-Butyldiphenylsilyl)oxy)acetic acid**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-((tert-Butyldiphenylsilyl)oxy)acetic acid**.



[Click to download full resolution via product page](#)

Caption: General mechanism of action for a PROTAC utilizing a linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | 76271-74-4 [sigmaaldrich.com]
- 4. 76271-74-4|2-((tert-Butyldiphenylsilyl)oxy)acetic acid|BLD Pharm [bldpharm.com]
- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-((tert-Butyldiphenylsilyl)oxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313688#chemical-properties-of-2-tert-butyldiphenylsilyl-oxy-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com